2,4-diméthyl-1H-pyrrole-3-carboxylate d'éthyle

Vue d'ensemble

Description

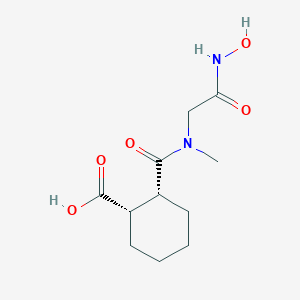

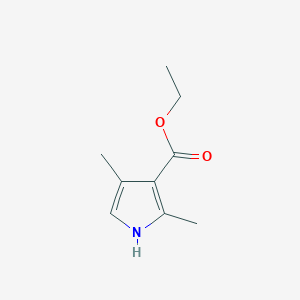

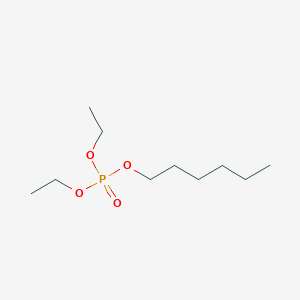

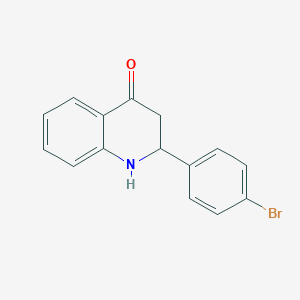

Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring containing one nitrogen atom. The ethyl ester group at the 3-position and the methyl groups at the 2 and 4 positions on the pyrrole ring are indicative of the compound's potential for various chemical reactions and applications in synthesis.

Synthesis Analysis

The synthesis of related pyrrole derivatives typically involves condensation reactions, as seen in the synthesis of ethyl 4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, where a formylpyrrole compound is condensed with benzohydrazide . Similarly, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate could be synthesized through analogous methods, potentially involving the reaction of a suitable pyrrole with an ethyl esterification agent under controlled conditions.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is often analyzed using X-ray crystallography, as demonstrated by the structural analysis of 4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester . The pyrrolic ring is typically planar or slightly distorted, and the substituents can significantly influence the overall molecular conformation.

Chemical Reactions Analysis

Pyrrole derivatives undergo various chemical reactions, including condensation to form hydrazide-hydrazones , and can participate in hydrogen bonding to form dimers . The presence of electron-withdrawing or electron-donating groups can affect the reactivity of the pyrrole ring, influencing the outcome of chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are often characterized using spectroscopic methods such as NMR, UV-Visible, FT-IR, and mass spectroscopy . These compounds typically show absorption in the UV region due to π-π* and charge transfer transitions . The presence of substituents like the ethyl ester group can influence properties like solubility, boiling point, and melting point.

Case Studies

Case studies involving ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate are not directly provided in the data. However, the synthesis and characterization of similar pyrrole derivatives, as well as their potential applications in the field of non-linear optics and as precursors for heterocyclic derivatives , provide insight into the relevance of such compounds in academic and industrial research.

Applications De Recherche Scientifique

1. Synthèse des inhibiteurs de la tyrosine kinase des récepteurs Le 2,4-diméthyl-1H-pyrrole-3-carboxylate d'éthyle est utilisé comme intermédiaire dans la synthèse des inhibiteurs de la tyrosine kinase des récepteurs (RTK), qui sont importants dans le traitement du cancer en raison de leur rôle dans le contrôle des voies de signalisation cellulaire impliquées dans la croissance et la prolifération cellulaires .

Composés thérapeutiques de la chimie médicinale

Les dérivés du pyrrole, y compris le this compound, trouvent des applications dans la création de composés thérapeutiquement actifs. Il s'agit notamment des fongicides, des antibiotiques, des anti-inflammatoires, des médicaments hypolipidémiants et des agents antitumoraux .

Matière de départ de la synthèse organique

Le composé est utilisé comme matière de départ dans les procédés de synthèse organique. Par exemple, sa synthèse à partir de l'acétoacétate d'éthyle a été rapportée, ce qui montre sa polyvalence dans les réactions chimiques .

Études de photodécomposition

Les recherches sur la photodécomposition du this compound ont montré que, sous irradiation, il peut produire divers produits tels que H2, CH4, C2H6 et des produits polymériques. Ceci est important pour comprendre sa stabilité et son comportement dans différentes conditions .

Brevets d'applications Méthodes de synthèse

Les méthodes de synthèse impliquant le this compound sont souvent brevetées en raison de leurs procédés uniques et de leurs taux de conversion élevés, ce qui indique leur importance industrielle .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It is used as an intermediate in the synthesis of receptor tyrosine kinase (rtk) inhibitors and their metabolites . RTKs play a crucial role in various cellular processes, including cell growth and differentiation .

Mode of Action

The exact mode of action of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate remains to be fully elucidated. As an intermediate in the synthesis of RTK inhibitors, it may contribute to the inhibition of RTKs, thereby affecting the signaling pathways they regulate .

Biochemical Pathways

RTKs are involved in numerous signaling pathways that control cellular processes such as cell proliferation, differentiation, and metabolism .

Result of Action

Given its use in the synthesis of rtk inhibitors, it may contribute to the inhibition of rtk-mediated signaling, potentially affecting cell growth and differentiation .

Propriétés

IUPAC Name |

ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-4-12-9(11)8-6(2)5-10-7(8)3/h5,10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSFDUPEOPMXCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80176414 | |

| Record name | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2199-51-1 | |

| Record name | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2199-51-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80176414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrole-3-carboxylic acid, 2,4-dimethyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester in the synthesis of Sunitinib alkali?

A1: 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester serves as a crucial building block in the improved synthesis of Sunitinib alkali. [] The research outlines a novel method where this compound directly reacts with 5-fluoroindole-2-ketone in the presence of piperidine as a catalyst. This reaction yields 5-((5-fluoro-2-oxo-indole-3-alkenyl) methyl)-2,4- dimethyl-1H-pyrrole-3-carboxylate, a key intermediate in the Sunitinib alkali synthesis. This streamlined approach reduces the synthetic route by one step compared to traditional methods, offering potential cost and time advantages in Sunitinib production. []

Q2: Are there any spectroscopic data available to confirm the successful synthesis of 5-((5-fluoro-2-oxo-indole-3-alkenyl) methyl)-2,4- dimethyl-1H-pyrrole-3-carboxylate from 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester?

A2: Yes, the research confirms the identity of the synthesized 5-((5-fluoro-2-oxo-indole-3-alkenyl) methyl)-2,4- dimethyl-1H-pyrrole-3-carboxylate through NMR (Nuclear Magnetic Resonance) spectroscopy. [] Although the specific NMR data is not provided in the abstract, this confirmation underscores the successful utilization of 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester in this reaction step.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B143755.png)

![N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester](/img/structure/B143768.png)

![1-Chloro-3-ethynylbicyclo[1.1.1]pentane](/img/structure/B143778.png)